molecular formula C25H20Cl2FN5O2S B2973405 5-[(2,4-dichlorophenyl)[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol CAS No. 887222-97-1

5-[(2,4-dichlorophenyl)[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

Cat. No.: B2973405
CAS No.: 887222-97-1
M. Wt: 544.43
InChI Key: PQTACBMLSXCGCS-UHFFFAOYSA-N
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Description

The compound 5-[(2,4-dichlorophenyl)[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a complex organic molecule that features a unique combination of functional groups, including dichlorophenyl, fluorophenyl, piperazine, furan, triazole, and thiazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,4-dichlorophenyl)[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:

    Nucleophilic Substitution:

    Cyclization: Formation of the triazole and thiazole rings through cyclization reactions.

    Coupling Reactions: Coupling of the dichlorophenyl and fluorophenyl groups to the piperazine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

The compound 5-[(2,4-dichlorophenyl)[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol can undergo various chemical reactions, including:

    Oxidation: The furan and piperazine rings can be oxidized under specific conditions.

    Reduction: The dichlorophenyl and fluorophenyl groups can be reduced to their corresponding aniline derivatives.

    Substitution: Halogen atoms in the dichlorophenyl and fluorophenyl groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, and substituted analogs.

Scientific Research Applications

The compound 5-[(2,4-dichlorophenyl)[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific receptors or enzymes.

    Biology: Study of its interactions with biological macromolecules such as proteins and nucleic acids.

    Materials Science: Exploration of its properties as a building block for advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-[(2,4-dichlorophenyl)[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A compound with antimicrobial properties.

    Domiphen bromide: Another antimicrobial agent with structural similarities.

Uniqueness

The uniqueness of 5-[(2,4-dichlorophenyl)[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-[(2,4-dichlorophenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20Cl2FN5O2S/c26-15-3-8-18(19(27)14-15)21(32-11-9-31(10-12-32)17-6-4-16(28)5-7-17)22-24(34)33-25(36-22)29-23(30-33)20-2-1-13-35-20/h1-8,13-14,21,34H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQTACBMLSXCGCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(C3=C(C=C(C=C3)Cl)Cl)C4=C(N5C(=NC(=N5)C6=CC=CO6)S4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20Cl2FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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